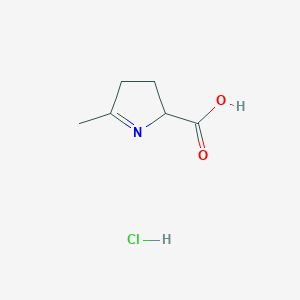

5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride

Beschreibung

Structural Elucidation and Historical Context

The historical development of methylproline research traces back to early 20th century investigations of amino acid modifications. Proline was first isolated in 1900 by Richard Willstätter, who obtained the amino acid while studying N-methylproline and synthesized proline through the reaction of sodium salt of diethyl malonate with 1,3-dibromopropane. The subsequent year marked another milestone when Emil Fischer isolated proline from casein and decomposition products of γ-phthalimido-propylmalonic ester, publishing the synthesis of proline from phthalimide propylmalonic ester. These foundational studies established the groundwork for understanding proline derivatives and their chemical behavior.

The evolution toward methylproline derivatives emerged from the recognition that structural modifications of amino acids could provide insights into protein folding mechanisms and conformational dynamics. Research conducted in the 1970s and 1980s significantly advanced the understanding of methylproline isomers, particularly through comprehensive studies examining the synthesis and resolution of cis- and trans-5-methylproline variants. These investigations revealed that methylproline synthesis typically involves complex multi-step processes, with researchers discovering that sulfonamide intermediates could be hydrolyzed with hydrochloric acid to yield mixtures containing approximately 77% cis- and 23% trans-5-methylproline.

The structural characterization of 5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride demonstrates sophisticated molecular architecture. According to PubChem data, the compound exhibits the molecular formula C₆H₉NO₂ in its free base form, with systematic structural analysis revealing specific conformational properties. The dihydropyrrole ring system creates a unique three-dimensional framework that influences both chemical reactivity and biological activity patterns.

Advanced spectroscopic investigations have provided detailed insights into the compound's structural features. Nuclear magnetic resonance studies indicate distinct chemical shift patterns that reflect the influence of the methyl substituent on the electronic environment of the pyrrolidine ring system. Infrared spectroscopic analysis reveals characteristic absorption bands corresponding to carboxylic acid functionality and nitrogen-containing heterocyclic structures, confirming the presence of both functional groups within the molecular framework.

Nomenclature and Structural Relationship to Proline

The nomenclature system for this compound reflects the compound's complex structural relationship to the parent proline molecule. According to International Union of Pure and Applied Chemistry conventions, the systematic name incorporates positional designations that precisely define the methyl substituent location and the degree of ring saturation. The compound's Chemical Abstracts Service registry number and various synonymous designations provide standardized identification across chemical databases and research literature.

Structural analysis reveals that the compound maintains the fundamental five-membered ring architecture characteristic of proline derivatives while incorporating specific modifications that alter both physical and chemical properties. The parent proline molecule exists as an organic acid classified as a proteinogenic amino acid, notable for containing a secondary amine rather than the typical primary amino group found in most amino acids. The nitrogen atom attaches both to the α-carbon and to a chain of three carbons that together form the characteristic five-membered pyrrolidine ring.

The 5-methyl substitution introduces significant structural modifications that influence conformational flexibility and chemical reactivity. Research investigating poly(5-methyl-L-proline) derivatives demonstrates that methyl substitution at the 5-position creates steric interactions that affect polymer conformational behavior. These investigations revealed that the methyl group at the trans-5-position creates steric barriers with carbonyl groups in polymer chains, resulting in activation energy differences of approximately 10 kilocalories per residue mole compared to unsubstituted systems.

The hydrochloride salt formation represents a crucial aspect of the compound's chemical identity, as salt formation significantly influences solubility characteristics and crystalline properties. The protonated nitrogen center in the hydrochloride form creates ionic interactions that enhance water solubility while maintaining structural integrity. This salt formation process demonstrates typical behavior for amino acid derivatives, where carboxylic acid groups can exist in deprotonated forms while nitrogen centers accept protons under appropriate pH conditions.

Comparative structural analysis with related compounds reveals distinct features that differentiate this compound from other methylproline isomers. The compound exhibits molecular weight of 165.61798 in its hydrochloride form, with density and boiling point characteristics that reflect the combined influence of the methyl substituent and salt formation. Structural comparison with compounds such as 3-hydroxy-5-methylproline reveals how functional group modifications at different ring positions create distinct chemical and biological properties.

Significance in Organic Chemistry and Biochemistry

The significance of this compound in organic chemistry emerges from its unique position as both a synthetic target and a building block for complex molecular architectures. Research investigations have demonstrated the compound's utility in advancing understanding of amino acid modification strategies and their applications in peptide chemistry. The compound serves as a valuable probe for studying enzyme-substrate interactions, particularly in systems where proline residues play critical structural or catalytic roles.

In biochemical contexts, the compound's structural similarity to natural proline allows researchers to investigate protein folding mechanisms and conformational dynamics with enhanced precision. Studies examining the incorporation of methylproline derivatives into protein systems reveal that stereochemical considerations significantly influence successful incorporation during ribosomal synthesis. Research investigating thioredoxin protein engineering demonstrates that the stereochemistry of methyl group positioning serves as a key determinant for successful incorporation, with (2S,4S)-methylproline showing distinct incorporation patterns compared to (2S,4R)-methylproline variants.

The compound's role in studying cis-trans isomerization processes represents another significant area of biochemical importance. Peptide bonds to proline and other N-substituted amino acids demonstrate the ability to populate both cis and trans isomers, with typical peptide bonds overwhelmingly adopting trans conformations under unstrained conditions. However, X-proline peptide bonds experience elevated cis fractions, typically ranging from 3-10%, due to reduced energy differences between isomeric forms. This characteristic behavior makes methylproline derivatives valuable tools for investigating protein folding kinetics and conformational stability.

The compound's influence on secondary structure formation provides crucial insights into protein architecture principles. Proline residues typically act as structural disruptors in regular secondary structure elements such as alpha helices and beta sheets, while commonly appearing as first residues in alpha helical structures and edge strands of beta sheets. The methyl substitution in 5-methylproline derivatives modifies these structure-disrupting properties, creating opportunities to fine-tune protein conformational behavior through strategic residue replacement.

Research investigating actinomycin biosynthesis has revealed the compound's significance in understanding antibiotic production mechanisms. Studies examining Streptomyces antibioticus demonstrate that methylproline isomers influence actinomycin synthesis with distinct effectiveness patterns, where 3-methylproline shows greater activity than 4- or 5-methylproline variants. Furthermore, cis-3-methyl-DL-proline exhibits 14 times greater activity than corresponding trans isomers, highlighting the critical importance of stereochemical considerations in biological systems.

Isomeric Forms and Salt Derivatives

The isomeric complexity of 5-methylproline derivatives represents a fundamental aspect of their chemical and biological significance. Research investigations have identified multiple isomeric forms that demonstrate distinct properties and applications. The compound exists in both cis and trans geometric configurations, with each form exhibiting unique conformational preferences and reactivity patterns. Additionally, optical isomerism creates D and L forms of each geometric isomer, resulting in a complex array of stereoisomeric possibilities.

Comprehensive analysis of cis and trans-5-methylproline synthesis reveals sophisticated separation and resolution methodologies. Research demonstrates that N-carboxy-anhydride formation from 5-methylproline proceeds with distinct efficiency patterns depending on geometric configuration. Proline and cis-5-methylproline react readily with phosgene to form N-carboxy-anhydrides in high yield at room temperature, whereas trans-5-methylproline shows reduced reactivity under similar conditions. These differential reactivity patterns provide valuable synthetic strategies for preparing specific isomeric forms.

The following table summarizes key properties of major 5-methylproline isomeric forms:

| Isomeric Form | Molecular Formula | Key Structural Features | Synthetic Accessibility |

|---|---|---|---|

| cis-5-methylproline | C₆H₁₁NO₂ | Methyl group cis to carboxyl | High N-carboxy-anhydride yield |

| trans-5-methylproline | C₆H₁₁NO₂ | Methyl group trans to carboxyl | Reduced N-carboxy-anhydride reactivity |

| (2S,5R)-5-methylproline HCl | C₆H₁₂ClNO₂ | Specific stereochemical configuration | Available as hydrochloride salt |

| 3-hydroxy-5-methylproline | C₆H₁₁NO₃ | Additional hydroxyl functionality | Multiple stereoisomeric forms |

Conformational analysis studies reveal that different isomeric forms adopt distinct three-dimensional structures that influence both chemical reactivity and biological activity. Research examining poly(5-methyl-L-proline) demonstrates that cis and trans isomers exhibit different polymer conformational behavior, with form I and form II structures showing distinct optical rotatory dispersion and circular dichroism characteristics. These conformational differences result from steric interactions between methyl substituents and adjacent functional groups within polymer chains.

Salt derivative formation represents a crucial strategy for modifying compound properties and enhancing practical utility. The hydrochloride salt form of 5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid demonstrates enhanced water solubility compared to the free base form, facilitating applications in aqueous systems. The protonation state influences both crystalline packing arrangements and solution behavior, creating opportunities for optimizing compound handling and storage characteristics.

Research investigating salt formation mechanisms reveals that pH-dependent equilibria govern the distribution between protonated and deprotonated forms. Under physiological pH conditions, the carboxyl group typically exists in deprotonated form while the nitrogen center may accept protons depending on local environmental conditions. These ionization patterns influence molecular interactions with biological targets and affect pharmacokinetic properties in biological systems.

The relationship between isomeric form and biological activity demonstrates the critical importance of stereochemical precision in compound development. Studies examining methylproline effects on actinomycin biosynthesis show that cis-3-methylproline exhibits significantly greater biological activity than corresponding trans forms. This activity difference reflects the influence of three-dimensional molecular shape on enzyme recognition and binding affinity, emphasizing the necessity for careful stereochemical control in synthetic applications.

Advanced analytical methodologies enable precise characterization and separation of isomeric forms. High-performance liquid chromatography techniques utilizing chiral stationary phases provide effective separation of optical isomers, while nuclear magnetic resonance spectroscopy offers detailed structural confirmation of geometric configurations. These analytical capabilities support both fundamental research investigations and practical applications requiring isomerically pure materials.

Eigenschaften

IUPAC Name |

5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c1-4-2-3-5(7-4)6(8)9;/h5H,2-3H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUDIAWJUMPFSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(CC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50715399 | |

| Record name | 5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38228-01-2 | |

| Record name | NSC19503 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

This compound is a derivative of pyrrole, which is a basic structure in many biologically active compounds

Mode of Action

Pyrrole derivatives are known to interact with various biological targets through different mechanisms. The specific interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Pyrrole derivatives are involved in a wide range of biochemical pathways

Result of Action

As a pyrrole derivative, it may have potential biological activities, but specific effects need to be confirmed through experimental studies.

Biologische Aktivität

5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride (CAS Number: 38228-01-2) is a compound belonging to the pyrrole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its antibacterial, antifungal, and anticancer activities, supported by relevant research findings and data.

- Molecular Formula : C₆H₉ClN₁O₂

- Molecular Weight : 163.60 g/mol

- IUPAC Name : (S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride

- Purity : 95%

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. Pyrrole compounds have been shown to exhibit significant activity against various Gram-positive and Gram-negative bacteria.

Key Findings:

- Mechanism of Action : Pyrrole derivatives often target bacterial cell membranes and interfere with essential cellular processes. For example, some derivatives enhance membrane permeability, allowing for ion influx that disrupts cellular homeostasis .

- Minimum Inhibitory Concentration (MIC) : In comparative studies, certain pyrrole derivatives demonstrated MIC values significantly lower than traditional antibiotics. For instance, one study indicated that a related pyrrole derivative showed MIC values of 8 ng/mL against methicillin-resistant Staphylococcus epidermidis (MRSE), outperforming vancomycin .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Pyrrole Derivative A | MRSE | 0.008 |

| Vancomycin | MRSE | 0.5–1 |

| Pyrrole Derivative B | Staphylococcus aureus | 0.125 |

Antifungal Activity

Pyrroles are also recognized for their antifungal properties. The compound has been tested against various fungal strains with promising results.

Research Insights:

- Activity Against Fungi : Studies show that certain pyrrole derivatives can inhibit the growth of fungi by disrupting cell wall synthesis and function .

- Case Study : A specific derivative exhibited antifungal activity with an MIC of 10 µg/mL against Candida albicans, indicating potential as a therapeutic agent in treating fungal infections.

Anticancer Properties

The anticancer activity of pyrrole derivatives has been a focal point in recent pharmacological research.

Findings:

- Cell Line Studies : In vitro studies using cancer cell lines have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways .

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound has demonstrated enhanced efficacy in reducing tumor cell viability .

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung) | 15 | Apoptosis induction |

| MCF7 (Breast) | 20 | Synergistic effect with Doxorubicin |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrole and Fused-Ring Families

Key Observations :

Structural Complexity: The target compound has a simpler dihydro-pyrrole scaffold compared to fused-ring derivatives (e.g., pyrrolo-pyridines in ) or multi-substituted analogues (e.g., diphenyl-pyrroles in ).

Oxazole derivatives (e.g., ) require multi-step reactions with reagents like NaBH₄ and CBr₄, suggesting comparable complexity.

Functionalization Impact :

- Ester groups (e.g., ) improve volatility for chromatography, while carboxylic acid hydrochlorides (target compound) enhance stability for industrial storage .

Key Observations :

Vorbereitungsmethoden

Reaction with Hydrochloric Acid

One common method for preparing 5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride involves the reaction of 3,4-dihydro-2H-pyrrole-2-carboxylic acid with hydrochloric acid to yield the hydrochloride salt form. This method is straightforward and involves the direct acidification of the carboxylic acid group.

Synthesis from Pyrrole Derivatives

Another approach involves synthesizing the compound from pyrrole derivatives. For instance, halogen-substituted pyrrole building blocks can be prepared through chlorination reactions using N-chlorosuccinimide. These intermediates can be further modified to introduce the necessary functional groups.

Use of Protecting Groups

Detailed Synthesis Protocol

Synthesis of 5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid

- Starting Materials : Pyrrole-2-carbaldehyde or similar pyrrole derivatives.

- Reaction Conditions : The pyrrole derivative is subjected to a series of reactions including Wolff-Kishner reduction and Friedel-Crafts acylation to form the desired pyrrole ring with a carboxylic acid group.

- Purification : The product is purified using column chromatography or crystallization.

Formation of Hydrochloride Salt

- Reaction : The carboxylic acid is dissolved in a solvent and treated with hydrochloric acid.

- Conditions : The mixture is stirred at room temperature until the reaction is complete.

- Purification : The hydrochloride salt is isolated by filtration or crystallization.

Data and Findings

| Compound | Synthesis Method | Yield | Purification Method |

|---|---|---|---|

| This compound | Reaction with HCl | High | Crystallization/Filtration |

| Halogen-substituted pyrrole derivatives | Chlorination using N-chlorosuccinimide | 61% (for specific derivative) | Chromatography/Crystallization |

| Pyrrolidine derivatives | Use of protecting groups and formic acetic anhydride | Up to 90.5% | Column chromatography |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

- Methodology : Cyclization of precursors (e.g., substituted nitriles or esters) under acidic or basic conditions is a common approach. For example, cyclization of phenylacetonitrile derivatives with ethyl acetoacetate followed by esterification and subsequent HCl salt formation can yield the target compound . Reaction parameters such as temperature (78–79°C), solvent polarity, and catalyst selection (e.g., trichloroacetic acid for similar pyrrole derivatives) significantly impact yield and purity .

- Key Data : Yield optimization often requires iterative adjustment of reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for nitrile:ester).

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodology : Use a combination of analytical techniques:

- HPLC : To assess purity (>97% threshold for research-grade material) .

- NMR (¹H/¹³C) : Confirm substituent positions and dihydro-pyrrole ring conformation (e.g., δ 2.1–2.5 ppm for methyl groups, δ 3.4–4.0 ppm for carboxylic protons) .

- Mass Spectrometry : Validate molecular weight (e.g., m/z 175.58 for free acid form) .

Q. What are the critical storage conditions to maintain compound stability?

- Methodology : Store at −20°C in airtight, light-protected containers. Stability studies indicate degradation under prolonged exposure to moisture or temperatures >25°C, leading to hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for dihydro-pyrrole derivatives?

- Methodology :

- Comparative Analysis : Cross-reference data from multiple sources (e.g., PubChem, CAS Common Chemistry) to identify outliers .

- Computational Modeling : Use DFT calculations to predict NMR shifts or IR spectra, aligning experimental vs. theoretical results .

- Isotopic Labeling : Track specific protons/carbons to confirm assignments in complex spectra .

Q. What strategies are effective for improving the aqueous solubility of this hydrochloride salt for in vitro assays?

- Methodology :

- Co-solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) to enhance solubility without destabilizing the compound .

- pH Adjustment : Solubility increases at physiological pH (7.4) due to deprotonation of the carboxylic acid group .

- Salt Formation : Explore alternative counterions (e.g., sodium or potassium salts) for improved bioavailability .

Q. How does the dihydro-pyrrole ring conformation influence biological activity in enzyme inhibition studies?

- Methodology :

- X-ray Crystallography : Resolve the 3D structure to identify binding motifs (e.g., hydrogen bonding with the carboxylic acid group) .

- SAR Studies : Synthesize derivatives with modified ring substituents (e.g., methyl or halogen groups) and compare IC₅₀ values .

- Molecular Docking : Simulate interactions with target enzymes (e.g., kinases or proteases) to predict activity .

Q. What analytical techniques are recommended for detecting degradation products under accelerated stability testing?

- Methodology :

- LC-MS/MS : Identify hydrolyzed or oxidized byproducts (e.g., free carboxylic acid or N-oxide derivatives) .

- TGA/DSC : Monitor thermal decomposition profiles to establish storage thresholds .

- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then quantify degradation via peak area normalization in HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.